![molecular formula C12H13NO4 B1452898 [5-(3,4-二甲氧基苯基)异恶唑-3-基]甲醇 CAS No. 1105191-08-9](/img/structure/B1452898.png)
[5-(3,4-二甲氧基苯基)异恶唑-3-基]甲醇
描述
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
科学研究应用
Chemistry
In chemistry, [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Isoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol a candidate for developing new pharmaceuticals .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Isoxazole-containing drugs have been investigated for treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for producing polymers, resins, and other high-performance materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol typically involves the (3 + 2) cycloaddition reaction. This reaction occurs regioselectively via various types of nitrile oxides and different types of dipolarophiles . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or sodium bicarbonate to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反应分析
Types of Reactions
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as converting the isoxazole ring to an isoxazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reaction and reagents used.
作用机制
The mechanism of action of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing therapeutic effects .
相似化合物的比较
Similar Compounds
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol: Unique due to its specific substitution pattern on the isoxazole ring.
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]acetone: Contains an acetone group, offering different reactivity and applications.
Uniqueness
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol stands out due to its methanol group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-14)13-17-11/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAVZSFQYYZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


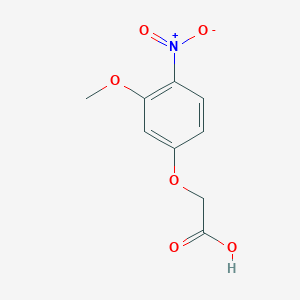


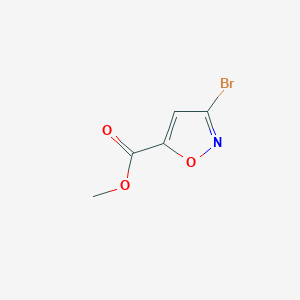
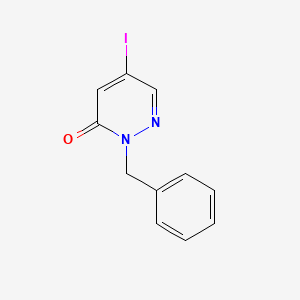
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride](/img/structure/B1452821.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)


![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
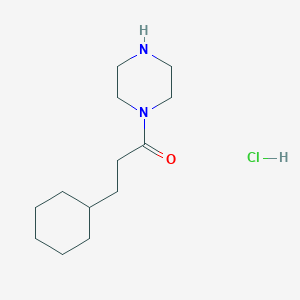
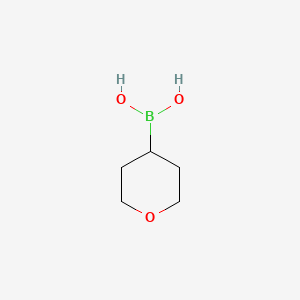
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)
